4-Chloro-7-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-7-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H5ClF3N and a molecular weight of 231.60 g/mol . It is a heterocyclic aromatic compound that contains both a chlorine atom and a trifluoromethyl group attached to a quinoline ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
It has been used as a reagent in the preparation of piperazinylquinolines, which are known to inhibit breast cancer .
Mode of Action
It’s suggested that when this compound is attached to cell-penetrating peptides, it causes the osmotic swelling of endosomes, enhancing the cell penetration ability of the peptides . During this process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .
Biochemical Pathways
Its role in the synthesis of piperazinylquinolines suggests it may influence pathways related to cancer cell proliferation and survival .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability due to its potential to cross biological membranes.
Result of Action
Its role in enhancing the cell penetration ability of peptides suggests it may influence intracellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7-(trifluoromethyl)quinoline. For instance, the pH level can affect its interaction with protons and subsequent effects on cell membranes . Additionally, this compound may pose a risk to the environment, particularly aquatic bodies .
Preparation Methods
The synthesis of 4-Chloro-7-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-7-chloroquinoline.
Chlorination: The 4-hydroxy-7-chloroquinoline is then chlorinated using phosphorus oxychloride to obtain 4,7-dichloroquinoline.
Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4-Chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound has been investigated for its potential as an antimalarial agent and in the development of other therapeutic agents.
Material Science: It is used in the synthesis of materials for dye-sensitized solar cells (DSSCs) and other electronic applications.
Analytical Chemistry: The compound is used as a reference standard in mass spectrometry and other analytical techniques.
Comparison with Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at a different position.
4-Chloro-6-methylquinoline: Contains a methyl group instead of a trifluoromethyl group.
4-Amino-7-chloroquinoline: Contains an amino group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRQVSZVVAKRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188170 | |
Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346-55-4 | |
Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 346-55-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7-(trifluoromethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthesis route for 4-Chloro-7-(trifluoromethyl)quinoline?
A1: A new method for synthesizing this compound involves the addition of nitroalkanes to ortho-halonitrobenzenes. [, ] This approach offers an alternative to traditional synthesis pathways and might present advantages in terms of yield, cost-effectiveness, or access to different isomers.
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